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Compound of Interest

Compound Name:
N,N'-bis(2-

chlorophenyl)propanediamide

CAS No.: 28272-93-7

Cat. No.: B1348018

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N,N'-bis(2-chlorophenyl)propanediamide,

a chemical compound of interest in various scientific domains. This document delves into its

nomenclature, chemical properties, synthesis, and structural characteristics, offering valuable

insights for professionals in research and development.

Chemical Identity and Nomenclature
N,N'-bis(2-chlorophenyl)propanediamide is the systematically assigned IUPAC name for the

compound. A commonly used and accepted synonym is N,N'-bis(2-chlorophenyl)malonamide.

Table 1: Compound Identification[1]
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Identifier Value

IUPAC Name N,N'-bis(2-chlorophenyl)propanediamide

Synonym N,N'-bis(2-chlorophenyl)malonamide

CAS Number 28272-93-7

Molecular Formula C₁₅H₁₂Cl₂N₂O₂

Molecular Weight 323.18 g/mol

InChI

1S/C15H12Cl2N2O2/c16-10-5-1-3-7-12(10)18-

14(20)9-15(21)19-13-8-4-2-6-11(13)17/h1-

8H,9H2,(H,18,20)(H,19,21)

InChI Key RFCMRQCFUIALCR-UHFFFAOYSA-N

SMILES
C1=CC=C(C(=C1)NC(=O)CC(=O)NC2=CC=CC

=C2Cl)Cl

Physicochemical and Structural Properties
While experimental data on some physicochemical properties such as melting point and

solubility are not extensively reported in publicly available literature, a significant amount of

structural information has been elucidated through crystallographic studies. The synthesis of

this compound has been reported to yield a solid form.[1]

Crystal Structure and Molecular Geometry
X-ray diffraction studies have provided detailed insights into the three-dimensional structure of

N,N'-bis(2-chlorophenyl)propanediamide. The compound crystallizes in a monoclinic system

with the space group P2₁/c.[2]

Table 2: Crystallographic Data[2]
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Parameter Value

Crystal System Monoclinic

Space Group P2₁/c

a (Å) 13.8819 (9)

b (Å) 15.3556 (10)

c (Å) 7.0316 (5)

β (°) 104.027 (7)

Volume (Å³) 1454.19 (17)

Z 4

Calculated Density (Mg m⁻³) 1.476

The molecular structure reveals that the two chlorophenyl rings are not coplanar, with an

interplanar angle of 58.0(1)°.[2] The conformation of the ortho-chlorosubstituent is anti to the

nearest carbonyl group.[2] The structure is stabilized by a network of intermolecular N—H⋯O

hydrogen bonds and C—H⋯π interactions, forming a three-dimensional network.[2]
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Figure 1: Key structural features and intermolecular interactions of N,N'-bis(2-
chlorophenyl)propanediamide.

Predicted Properties
Computational models provide estimates for certain physicochemical properties.
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Table 3: Predicted Physicochemical Properties[3]

Property Predicted Value

XlogP 4.5

Synthesis
A straightforward and effective method for the synthesis of N,N'-bis(2-
chlorophenyl)propanediamide has been documented.[2] The protocol involves the reaction

of malonic acid with 2-chloroaniline.

Experimental Protocol
Diagram 1: Synthesis Workflow

Malonic Acid + 2-Chloroaniline
(in Dichloromethane)

Stirring (3 hrs)
+ Standing (12 hrs)

Step 1 Addition to Crushed IceStep 2

Washing with:
1. Water

2. NaHCO₃ (sat.)
3. Water

4. 2N HCl
5. Water

Step 3 Recrystallization from EthanolStep 4 N,N'-bis(2-chlorophenyl)propanediamideFinal Product

Click to download full resolution via product page

Caption: A stepwise workflow for the synthesis of N,N'-bis(2-chlorophenyl)propanediamide.

Step-by-Step Methodology:[2]

A solution of malonic acid (0.3 mol) in dichloromethane (30 ml) is prepared.

A solution of 2-chloroaniline (0.6 mol) in dichloromethane (30 ml) is added dropwise to the

malonic acid solution with stirring.

The resulting mixture is stirred for 3 hours and then left to stand for 12 hours to allow the

reaction to complete and for the solvent to evaporate.

The resulting product is added to crushed ice to induce precipitation.
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The precipitate is thoroughly washed sequentially with water, saturated sodium bicarbonate

solution, and again with water.

A subsequent wash with 2 N HCl is performed, followed by another water wash.

The washed product is filtered, dried, and recrystallized from ethanol to a constant melting

point to yield colorless, block-like single crystals.[2]

Spectral Data
While a complete set of experimental spectral data is not readily available in the reviewed

literature, predicted mass spectrometry fragmentation patterns can be informative for

characterization.

Table 4: Predicted Collision Cross Section Data[3]

Adduct m/z Predicted CCS (Å²)

[M+H]⁺ 323.03488 170.4

[M+Na]⁺ 345.01682 178.0

[M-H]⁻ 321.02032 176.4

Potential Applications and Research Directions
The amide moiety is a fundamental constituent of many biologically important compounds.[2]

While specific biological activities for N,N'-bis(2-chlorophenyl)propanediamide are not

extensively documented, the structural class of N-phenylamides and related compounds are

areas of active investigation in drug discovery. For instance, various derivatives of N-

phenylamides have been explored for their potential anticonvulsant and anti-inflammatory

activities.

The presence of the 2-chlorophenyl groups suggests that this compound could be a precursor

or an intermediate in the synthesis of more complex molecules with potential applications in

materials science or as ligands in coordination chemistry. The synthesis of related benzoxazine

monomers from chlorine-containing anilines for thermo- and fire-resistant materials highlights a

potential area of exploration.
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Further research is warranted to fully characterize the physicochemical properties, including

experimental determination of its melting point and solubility in a range of solvents.

Comprehensive spectral analysis (¹H NMR, ¹³C NMR, FT-IR, and experimental mass

spectrometry) would provide a complete characterization profile. Moreover, screening for

biological activities, such as antimicrobial, anticancer, or enzyme inhibitory effects, could unveil

potential applications in drug development.

Conclusion
N,N'-bis(2-chlorophenyl)propanediamide is a well-defined chemical entity with a confirmed

IUPAC name and a primary synonym. Its crystal structure has been thoroughly elucidated, and

a reliable synthesis protocol is available. While there is a lack of extensive data on its

experimental physicochemical properties and specific applications, its structural features

suggest potential for further investigation in medicinal chemistry and materials science. This

guide serves as a foundational resource for researchers and scientists interested in exploring

the properties and potential of this compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to N,N'-bis(2-
chlorophenyl)propanediamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348018/docs#an-in-depth-technical-guide-to-n-n-
bis-2-chlorophenyl-propanediamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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